molecular formula C10H9N3O2 B1424364 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 944901-49-9

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1424364
CAS No.: 944901-49-9
M. Wt: 203.2 g/mol
InChI Key: AADSLEFBRAGBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 944901-49-9) is a high-purity triazole derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular weight of 203.20 g/mol and the molecular formula C 10 H 9 N 3 O 2 , this compound features a 3-methoxyphenyl substituent at the 1-position and a reactive formyl group at the 4-position of the triazole ring. This structure combines an electron-donating methoxy group with an aldehyde moiety, making it a versatile building block for the synthesis of more complex molecules . This compound serves as a key synthetic intermediate, particularly in the construction of 1,2,3-triazolyl-4-carboxamide libraries for biological screening . Its primary research value lies in its application across multiple therapeutic areas. In antimicrobial research, derivatives of this compound have demonstrated significant activity against Mycobacterium tuberculosis , with some showing over 87% inhibition of bacterial growth . In cancer research, related 1,2,3-triazole-4-carboxamide compounds have been selected from libraries for anticancer activity screening and have shown cytotoxic effects against various human cancer cell lines, positioning them as promising candidates for the development of new anticancer therapies . The mechanism of action in biological systems is often attributed to the compound's ability to interact with specific enzymes or receptors, with the methoxyphenyl and formyl groups participating in key hydrogen bonding and other molecular interactions that influence binding affinity and specificity . FOR RESEARCH USE ONLY. Not for human or veterinary use. This product is designed for scientific research and laboratory applications only.

Properties

IUPAC Name

1-(3-methoxyphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10-4-2-3-9(5-10)13-6-8(7-14)11-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADSLEFBRAGBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Formylation of the Triazole Ring

  • Method : Electrophilic substitution or Vilsmeier-Haack formylation on the triazole ring after cycloaddition.
  • Reagents : Phosphorus oxychloride (POCl3) and DMF as formylating agents.
  • Procedure : The triazole intermediate is treated with POCl3 in DMF at elevated temperature (~80 °C) for several hours.
  • Yield : Moderate to good (around 70-75%) yields of the triazole-4-carbaldehyde are reported.
  • Notes : This method requires careful control of reaction temperature and time to avoid decomposition.

Oxidation of Triazole-4-methanol Intermediates

  • Method : Synthesis of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-methanol followed by selective oxidation to the aldehyde.
  • Oxidizing Agents : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) radical in combination with sodium hypochlorite (NaOCl), sodium bromide (NaBr), and sodium bicarbonate (NaHCO3).
  • Conditions : Reaction conducted at low temperature (~10 °C) in a biphasic system (methylene chloride and water).
  • Advantages : High selectivity for aldehyde formation, mild conditions, and recyclable catalyst system.
  • Yield and Purity : The oxidation proceeds with good yield and affords crystalline solid products after work-up.

Representative Preparation Procedure (Oxidation Route)

Step Reagents & Conditions Description Yield (%)
1 Synthesis of triazole-4-methanol intermediate via CuAAC Azide and alkyne react in presence of Cu(I) catalyst High (typically >80%)
2 Oxidation of triazole-4-methanol to aldehyde Sodium bromide (0.0078 mol), sodium bicarbonate (0.022 mol), TEMPO (0.0000765 mol), sodium hypochlorite (0.00084 mol), methylene chloride/water, 10 °C 70-80% isolated yield

Alternative Synthetic Routes and Variations

  • Multicomponent Reactions : Metal-free multicomponent approaches combining azides, alkynes, and other reagents to form triazole hybrids have been reported, though these are more common for pyrazole-triazole hybrids rather than this specific compound.
  • Metal-Catalyzed Variants : Ruthenium-catalyzed azide-alkyne cycloaddition can produce 1,5-disubstituted triazoles but is less relevant for the 1,4-disubstituted triazole structure of this compound.
  • Phase Transfer Catalysis : Some syntheses employ phase-transfer catalysis to facilitate azide formation and cycloaddition steps.

Analytical and Monitoring Techniques

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
CuAAC followed by Vilsmeier-Haack formylation Aryl azide, alkyne, Cu(I) catalyst, POCl3, DMF RT for CuAAC; 80 °C for formylation Direct aldehyde installation, well-established Requires elevated temperature, potential side reactions
CuAAC to triazole-4-methanol + TEMPO oxidation Aryl azide, alkyne, Cu(I) catalyst, TEMPO, NaOCl, NaBr, NaHCO3 RT for CuAAC; 10 °C for oxidation Mild oxidation, selective, recyclable catalyst Multi-step, requires intermediate isolation
Metal-free multicomponent reaction (less common) Azides, alkynes, other substrates Mild, metal-free Avoids metal contamination Less common for this specific aldehyde

Research Findings and Practical Considerations

  • The CuAAC reaction is the cornerstone for constructing the 1,2,3-triazole ring with high regioselectivity and functional group tolerance.
  • The oxidation of triazole-4-methanol intermediates using TEMPO/NaOCl systems is an effective method for introducing the aldehyde group under mild conditions with good yields.
  • Formylation via POCl3/DMF is classical but requires careful temperature control.
  • Purification typically involves filtration, washing, and drying to obtain crystalline products.
  • The choice of method depends on available starting materials, scale, and desired purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts or reagents specific to the desired transformation.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde. It has been evaluated for its effectiveness against various pathogens, including Mycobacterium tuberculosis. A study demonstrated that derivatives of this compound exhibited significant antitubercular activity, with some compounds showing over 87% inhibition of bacterial growth at specific concentrations . This suggests a promising avenue for developing new antitubercular agents.

Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant potential. Research indicates that triazole derivatives can modulate voltage-gated sodium channels, which are critical in the management of seizures. Compounds related to this compound have shown promise as candidates for anticonvulsant drugs due to their ability to inhibit these channels effectively .

Cytotoxicity and Cancer Research
In cancer research, derivatives of this triazole have been synthesized and tested for cytotoxic effects against various cancer cell lines. Some derivatives demonstrated significant cytotoxicity comparable to established chemotherapeutic agents like cisplatin . This highlights the potential of these compounds in the development of new anticancer therapies.

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure allows for further modifications that can enhance its biological activity or alter its pharmacokinetic properties. For instance, substituents on the triazole ring can be varied to optimize binding affinities for specific biological targets .

Case Study 1: Antitubercular Activity

A study synthesized several triazole derivatives based on this compound and tested their activity against M. tuberculosis. The results indicated that certain derivatives not only inhibited bacterial growth but also showed lower cytotoxicity against human cells compared to traditional treatments . This positions them as viable candidates for further development.

Case Study 2: Anticonvulsant Screening

In another investigation, a series of triazole compounds were screened for anticonvulsant properties using animal models. The results revealed that specific modifications to the triazole ring significantly enhanced their efficacy in reducing seizure activity . This underscores the importance of structural optimization in drug design.

Summary Table of Applications

Application AreaDescriptionKey Findings
AntimicrobialEffective against M. tuberculosisOver 87% inhibition observed
AnticonvulsantModulates voltage-gated sodium channelsPromising candidates for seizure management
Cancer ResearchSignificant cytotoxicity against cancer cell linesComparable efficacy to cisplatin

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The methoxyphenyl and formyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde with structurally related triazole-4-carbaldehydes:

Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
3-Methoxyphenyl C₁₀H₉N₃O₂ 203.20 Electron-donating methoxy group enhances solubility; used in drug intermediates.
Phenyl C₉H₇N₃O 173.17 Simplest analog; synthesized via CuAAC; baseline for reactivity comparisons.
4-Nitrophenyl C₉H₆N₄O₃ 218.17 Electron-withdrawing nitro group improves electrophilicity; scalable synthesis.
4-Fluorophenyl C₉H₆FN₃O 191.16 Fluorine enhances metabolic stability; used in bioactive molecule design.
3-Fluorophenyl C₉H₆FN₃O 191.16 Meta-fluorine alters electronic properties; forms pyrazolone derivatives.
3,4-Dichlorophenyl C₉H₅Cl₂N₃O 242.06 Chlorine substituents increase lipophilicity; used in agrochemicals.
2,2,2-Trifluoroethyl C₅H₄F₃N₃O 179.10 Trifluoroethyl group improves bioavailability; niche applications.
Key Observations:
  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase solubility and alter reactivity in nucleophilic additions, while electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity at the aldehyde position .
  • Biological Relevance : Fluorinated and chlorinated derivatives exhibit improved metabolic stability and binding affinity in cholinesterase inhibitors (e.g., 1-(4-nitrophenyl)- and 1-(3-fluorophenyl)- analogs) .
  • Synthetic Flexibility : The 4-carbaldehyde group enables condensation reactions (e.g., with amines or ketones) to generate heterocyclic scaffolds like pyrazolones and stilbenes .
Challenges:
  • Regioselectivity : Substituents on the aryl group influence reaction pathways. For example, bulky groups may reduce cycloaddition efficiency .
  • Purification : Polar substituents (e.g., nitro, methoxy) require column chromatography or recrystallization for isolation .

Biological Activity

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the triazole class of heterocyclic compounds. Its unique structure, characterized by a methoxyphenyl group and a formyl group, positions it as a subject of interest in medicinal chemistry due to its potential biological activities. This article explores various studies on its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H9N3O3\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}_{3}
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 944901-49-9

The presence of the methoxy group enhances its lipophilicity, which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing promising results in several areas:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance, this compound has shown significant antibacterial and antifungal activities against various strains.

Microorganism Activity (Inhibition %) Reference
Escherichia coli75%
Staphylococcus aureus71.77%
Candida albicans62%

These results indicate that the compound exhibits selective inhibition against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Triazoles are known to interact with various enzymes through chelation mechanisms. In particular, studies have shown that derivatives of this compound can inhibit certain key enzymes involved in bacterial cell wall synthesis.

Study on Antitubercular Activity

A notable study assessed the antitubercular activity of triazole derivatives including this compound. The compound was tested against Mycobacterium tuberculosis using an XTT reduction assay. Results indicated that several derivatives exhibited over 87% inhibition at specific concentrations, demonstrating significant potential for treating tuberculosis infections .

Synthesis and Characterization

The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by formylation. Characterization techniques such as NMR and FTIR confirm the successful formation of the triazole ring and aldehyde functionality .

Q & A

Q. What are the established synthetic methodologies for 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), where an alkyne-functionalized aldehyde reacts with an azide derivative. For example:
  • Step 1 : React 3-methoxyphenyl azide with propargyl aldehyde under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a polar solvent (e.g., ethanol/water) at 60–80°C for 12–24 hours .
  • Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
  • Key Variables : Reaction time, temperature, and catalyst loading significantly impact yield (reported 70–96% in analogous syntheses) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regioselectivity of the triazole ring (characteristic peaks: aldehyde proton at ~9.8–10.0 ppm, methoxy group at ~3.8 ppm) .
  • IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and triazole C=N absorption at ~1600 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the planar triazole core and methoxyphenyl orientation. Use SHELXL for refinement (R-factor < 0.05 for high-quality data) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer :
  • Model Setup : Optimize geometry at the CAM-B3LYP/6-311+G(d) level with polarizable continuum model (PCM) for solvent effects .
  • Key Outputs :
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde group as electrophilic center).
  • Hyperpolarizability (β) : Quantify nonlinear optical (NLO) properties; substituents like methoxy groups enhance β values by ~30% in analogous triazoles .
  • Validation : Compare computed vs. experimental UV-Vis spectra (λmax shifts due to solvent polarity) .

Q. What challenges arise in crystallographic refinement of triazole derivatives, and how are they resolved?

  • Methodological Answer :
  • Common Issues :
  • Disorder : Methoxyphenyl/triazole moieties may exhibit rotational disorder. Use PART instructions in SHELXL to model split positions .
  • Twinned Data : Apply HKLF 5 format in SHELXTL to deconvolute overlapping reflections .
  • Validation Tools :
  • ORTEP for Windows : Visualize anisotropic displacement parameters (ADPs) to assess thermal motion accuracy .
  • Platon SQUEEZE : Remove solvent-accessible voids contributing to poor R-factors .

Q. How does the methoxy substituent influence biological activity in triazole-carbaldehyde derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Antiviral Activity : Methoxy groups enhance lipophilicity, improving membrane permeability (e.g., pyrazole analogs show IC₅₀ < 10 µM against flaviviruses) .
  • Enzyme Inhibition : The aldehyde group acts as an electrophilic warhead in covalent inhibitors (e.g., cholinesterase inhibition via Schiff base formation) .
  • Experimental Design :
  • In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., fluorescence polarization for binding affinity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar triazole-carbaldehydes?

  • Methodological Answer :
  • Variables to Reconcile :
FactorYield RangeSource
Catalyst (CuSO₄ vs. CuI)70–96%
Solvent (EtOH vs. DMF)±15%
  • Resolution :
  • Design of Experiments (DoE) : Use a factorial approach to isolate solvent/catalyst effects.
  • Mechanistic Insight : Cu(I) solubility varies with solvent, altering reaction kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.